molecular formula C9H18N2 B060858 1-(Pyrrolidin-3-yl)piperidine CAS No. 184970-32-9

1-(Pyrrolidin-3-yl)piperidine

Cat. No.: B060858
CAS No.: 184970-32-9
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. These rings are nitrogen-containing five-membered and six-membered structures, respectively. The compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

1-(Pyrrolidin-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε . Another study reported that 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .

Mode of Action

The pyrrolidine ring’s stereogenicity of carbons can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the spatial orientation of substituents.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile . This suggests that the compound’s ADME properties could be influenced by structural modifications.

Result of Action

Pyrrolidine derivatives have shown various biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .

Action Environment

The synthesis of pyrrolidine derivatives has been reported to be influenced by reaction conditions , suggesting that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)piperidine can be synthesized through several methods. One common approach involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process typically uses palladium on carbon as a catalyst in the presence of hydrochloric acid, which facilitates the hydrogenation and conversion to the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale catalytic hydrogenation processes. The use of palladium on carbon as a catalyst is preferred due to its cost-effectiveness and availability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Comparison with Similar Compounds

1-(Pyrrolidin-3-yl)piperidine can be compared with other similar compounds, such as:

    Pyrrolidine: A five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness: this compound is unique due to its combination of both pyrrolidine and piperidine rings, which provides it with distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile reactivity make it a valuable building block in organic synthesis and a potential candidate for therapeutic applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

IUPAC Name

1-pyrrolidin-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629760
Record name 1-(Pyrrolidin-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-32-9, 591781-02-1
Record name 1-(Pyrrolidin-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Pyrrolidinyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 591781-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

550 mg 10% Pd/C are added to a solution of 5.50 g (22.5 mmol) 1-(1-benzyl-pyrrolidin-3-yl)-piperidine in 200 mL MeOH. The reaction solution is stirred for 5 h at RT and 3 bar H2. 550 mg palladiumhydroxide are added and the reaction is stirred for a further 6 h at RT and 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1-(1-benzyl-pyrrolidin-3-yl)-piperidine
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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